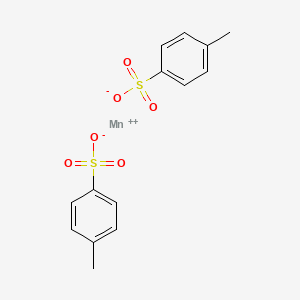
Manganese di(toluene-4-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese di(toluene-4-sulphonate) is an organometallic compound with the chemical formula C14H14MnO6S2. It is a manganese salt of toluene-4-sulphonic acid, characterized by its unique structure and properties. This compound is of significant interest in various fields of chemistry and industry due to its catalytic and reactive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese di(toluene-4-sulphonate) can be synthesized through the reaction of manganese salts with toluene-4-sulphonic acid under controlled conditions. One common method involves the use of manganese nitrate and toluene-4-sulphonic acid in an aqueous medium, followed by crystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the preparation of manganese di(toluene-4-sulphonate) often involves large-scale reactions using manganese oxide supported on various substrates. The process typically includes steps such as impregnation, drying, and calcination to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Manganese di(toluene-4-sulphonate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the manganese center, which can participate in redox processes.
Common Reagents and Conditions:
Oxidation: Manganese di(toluene-4-sulphonate) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese dioxide, while reduction can produce manganese metal or lower oxidation state manganese compounds .
Aplicaciones Científicas De Investigación
Manganese di(toluene-4-sulphonate) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.
Mecanismo De Acción
The mechanism of action of manganese di(toluene-4-sulphonate) involves its ability to participate in redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity, where it can activate substrates and promote chemical transformations. The molecular targets and pathways involved include interactions with organic molecules and coordination with ligands, leading to the formation of reactive intermediates .
Comparación Con Compuestos Similares
- Manganese(II) sulfate
- Manganese(III) acetate
- Manganese dioxide
- Manganese(II) chloride
Comparison: Manganese di(toluene-4-sulphonate) is unique due to its organometallic nature and the presence of the toluene-4-sulphonate ligand. This distinguishes it from other manganese compounds, which may not have the same catalytic properties or reactivity. For instance, manganese dioxide is primarily used as an oxidizing agent, while manganese di(toluene-4-sulphonate) can act as both an oxidizing and reducing agent under different conditions .
Propiedades
Número CAS |
47265-07-6 |
|---|---|
Fórmula molecular |
C14H14MnO6S2 |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
manganese(2+);4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.Mn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 |
Clave InChI |
KHFMMDORGDKXDS-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


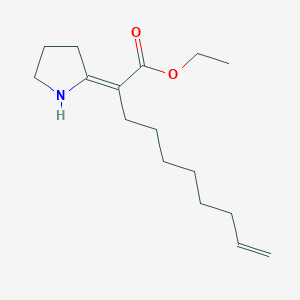
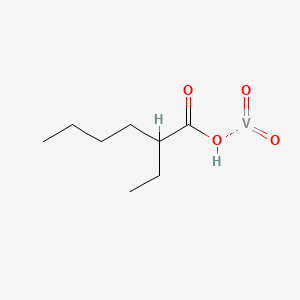
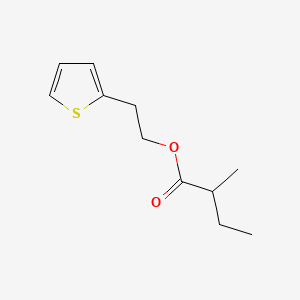

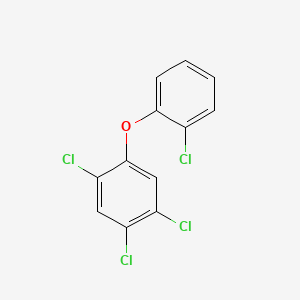
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
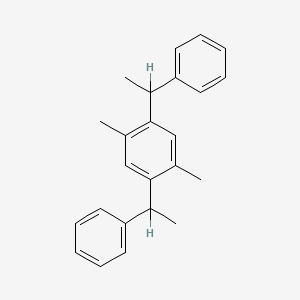
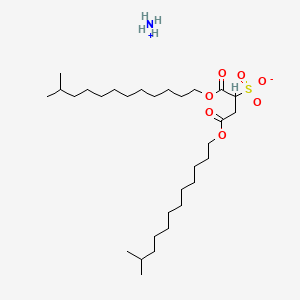
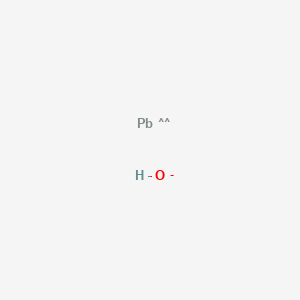

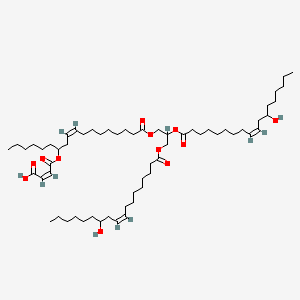
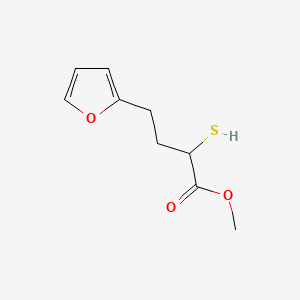
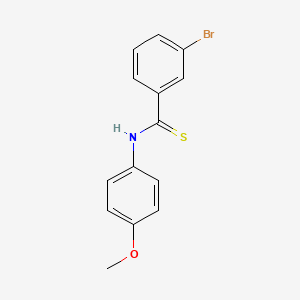
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
